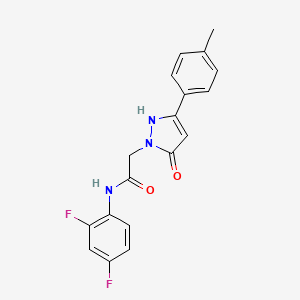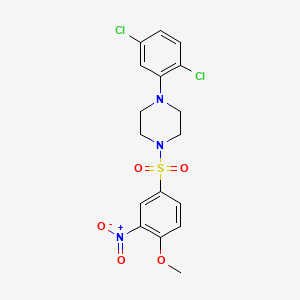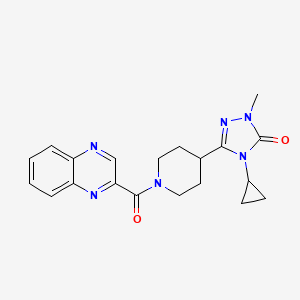![molecular formula C14H19BrClN3O4S B2871592 Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate CAS No. 1799267-52-9](/img/structure/B2871592.png)
Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of carbamate, which is an organic compound derived from carbamic acid. The structure suggests the presence of a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the pyridine ring and the carbamate group will significantly influence the chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions of this compound will be influenced by the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the carbamate group could participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would influence its properties .Aplicaciones Científicas De Investigación
Building Blocks in Organic Synthesis
Use as N-(Boc) Nitrone Equivalents
Compounds similar to "Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate" have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones. These compounds serve as valuable intermediates in organic synthesis, allowing for the generation of N-(Boc)hydroxylamines and further chemical transformations, demonstrating their significance as building blocks (Guinchard, Vallée, & Denis, 2005).
Novel Nitrogen Sources
The N-chloramine salt of tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, highlighting the utility of tert-butyl based compounds in facilitating nitrogen insertion reactions. This showcases the versatility of such compounds in synthesizing nitrogen-containing structures (Gontcharov, Liu, & Sharpless, 1999).
Precursors to Sulfonamides
A derivative related to the tert-butyl carbamate, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, serves as a precursor for 1,3,4-thiadiazolesulfonamides. The study of its bond lengths and angles indicates strong interactions between the sulfonyl group and the thiadiazole ring, emphasizing its utility in generating sulfonamide derivatives (Pedregosa et al., 1996).
Synthetic Routes to Protected β-Amino Acids
The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide adds to N-sulfonylimines to produce protected β-amino acids. This application underlines the importance of tert-butyl carbamate derivatives in the synthesis of amino acid derivatives, providing insights into the versatility of these compounds in synthetic organic chemistry (Robinson & Wyatt, 1993).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O4S/c1-14(2,3)23-13(20)17-6-4-5-7-19-24(21,22)11-8-10(15)9-18-12(11)16/h4-5,8-9,19H,6-7H2,1-3H3,(H,17,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNSFVRJHLZURH-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)
